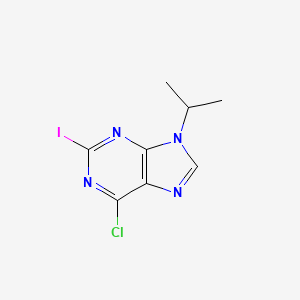

6-Chloro-2-iodo-9-isopropyl-9H-purine

Vue d'ensemble

Description

“6-Chloro-2-iodo-9-isopropyl-9H-purine” is a purine-based compound . It is also known as a purine nucleoside analogue . The CAS Number of this compound is 500539-08-2 and its molecular formula is C8H8ClIN4 .

Synthesis Analysis

The synthesis of 6-chloro-2-iodo-9-isopropyl-9H-purine has been achieved from hypoxanthine. This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride .Molecular Structure Analysis

The molecular structure of 6-chloro-2-iodo-9-isopropyl-9H-purine has been determined by single crystal X-ray diffraction . The molecular weight of this compound is 322.53 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

6-Chloro-2-iodo-9-isopropyl-9H-purine serves as an intermediate in chemical synthesis. For example, it undergoes selective magnesiation reactions, which are essential for developing new purine derivatives. This process is used to create various compounds by manipulating the purine structure (Tomáš Tobrman & D. Dvořák, 2006). Additionally, this chemical has been employed in regioselective Sonogashira cross-coupling reactions, which are vital for synthesizing alkynylated compounds (N. Ibrahim, Franciane Chevot & M. Legraverend, 2011).

Potential Pharmaceutical Applications

While the primary focus of research on 6-Chloro-2-iodo-9-isopropyl-9H-purine is chemical in nature, derivatives of this compound have been explored for potential pharmaceutical applications. For instance, studies have been conducted on various purine derivatives for their antirhinovirus activity, suggesting potential use in antiviral research (J. Kelley, J. A. Linn & J. Selway, 1989). Additionally, modifications of the purine structure have been investigated for antimycobacterial properties, indicating possible applications in tuberculosis treatment (A. K. Bakkestuen, L. Gundersen & B. T. Utenova, 2005).

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-2-iodo-9-isopropyl-9H-purine is the DNA synthesis process in cells . This compound is a purine nucleoside analogue, which means it can integrate into the DNA structure and disrupt its normal function .

Mode of Action

6-Chloro-2-iodo-9-isopropyl-9H-purine interacts with its targets by inhibiting DNA synthesis . This inhibition occurs because the compound can mimic the structure of purine, a key component of DNA. When integrated into the DNA structure, it can cause significant changes that prevent the DNA from being correctly replicated .

Biochemical Pathways

The main biochemical pathway affected by 6-Chloro-2-iodo-9-isopropyl-9H-purine is the DNA replication pathway . By inhibiting DNA synthesis, the compound can disrupt the normal cell cycle, leading to cell death . This makes it a potential candidate for antitumor activity, particularly against indolent lymphoid malignancies .

Result of Action

The primary result of the action of 6-Chloro-2-iodo-9-isopropyl-9H-purine is the induction of apoptosis , or programmed cell death . This is due to its inhibition of DNA synthesis, which disrupts the normal cell cycle and leads to cell death . This makes it a potential candidate for use in cancer treatment, particularly for indolent lymphoid malignancies .

Safety and Hazards

The safety information for 6-chloro-2-iodo-9-isopropyl-9H-purine includes several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H400 - Very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

6-chloro-2-iodo-9-propan-2-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWXVKPYLBNGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424878 | |

| Record name | 6-Chloro-2-iodo-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-9-isopropyl-9H-purine | |

CAS RN |

207220-30-2 | |

| Record name | 6-Chloro-2-iodo-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)

![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)